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Introduction
Cadmium silver (Ag-Cd) alloys are a class of soldering materials renowned for their high

strength, excellent electrical conductivity, and superior performance in demanding applications.

[1] These alloys are particularly well-suited for creating robust connections in situations

involving high stress and vibration. Their lower melting points compared to some silver brazing

alloys make them a valuable option where heat sensitivity is a concern. This document

provides detailed application notes, experimental protocols for property characterization, and

key data for a selection of cadmium silver alloys.

Note: Cadmium is a hazardous substance, and appropriate safety precautions, including

adequate ventilation, must be strictly followed when working with these alloys.

Data Presentation
The following tables summarize the key quantitative properties of selected cadmium-bearing

solder alloys.

Table 1: Physical and Mechanical Properties of Cadmium-Zinc-Silver Solder Alloy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b14575354?utm_src=pdf-interest
https://www.kappalloy.com/solder-alloy/kapptec-solders/kapptec/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14575354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Conditions

Melting Range 249-316°C (480-600°F) -

Shear Strength 12,000 psi On Copper at 22°C (72°F)[2]

Electrical Conductivity 20.6 % IACS -

Source: Kapp Alloy, KappTecZ™[2]

Table 2: General Properties of Various Solder Alloys

Solder Alloy
Composition

Melting Point (°C)
Tensile Strength
(kgf/cm²)

Electrical
Resistivity (µΩ·m)

Sn96.5Ag3.5 221 580 0.123

Sn63Pb37 183 525 0.145

Sn62.5Pb36.1Ag1.4 179 490 0.145

Note: This table provides a comparison with common lead-free and leaded solders to highlight

the typical property ranges. Specific data for a range of Ag-Cd alloys is not readily available in

a consolidated format. Cadmium-alloyed solders are noted to have a tensile strength two to

three times higher than common solders in a similar temperature range.[3]

Mandatory Visualizations
Silver-Cadmium (Ag-Cd) Phase Diagram
The phase diagram for the silver-cadmium system illustrates the equilibrium phases present at

different temperatures and compositions. This is crucial for understanding the melting and

solidification behavior of the alloys.
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Ag-Cd Phase Diagram
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Caption: Simplified Ag-Cd binary phase diagram.

Experimental Workflow: Mechanical Testing of Solder
Joints
This diagram outlines the general workflow for evaluating the mechanical properties of

cadmium silver solder joints.
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Caption: Workflow for mechanical testing of solder joints.

High-Strength Soldering Process
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This diagram illustrates the key steps involved in creating a high-strength soldered joint using

cadmium silver alloys.

Start 1. Clean Joint Surfaces 2. Ensure Proper Fit-up 3. Apply Flux 4. Heat Assembly Evenly 5. Apply Solder 6. Cool Undisturbed 7. Post-Solder Cleaning End

Click to download full resolution via product page

Caption: Key steps for a high-strength soldering process.

Experimental Protocols
Protocol for Tensile Testing of Cadmium Silver Solder
Joints
This protocol is based on the principles outlined in ASTM E8/E8M for the tension testing of

metallic materials, adapted for solder joints.

1.1. Objective: To determine the ultimate tensile strength (UTS), yield strength, and elongation

of a cadmium silver solder joint.

1.2. Materials and Equipment:

Substrate materials (e.g., copper, stainless steel coupons)

Cadmium silver solder alloy

Appropriate soldering flux

Soldering iron or torch

Universal Testing Machine (UTM) with suitable grips[4]

Extensometer

Calipers or micrometer

Cleaning agents (e.g., isopropyl alcohol, acetone)
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1.3. Specimen Preparation:

Substrate Preparation: Cut the substrate materials into standardized "dog-bone" shaped

specimens as specified in ASTM E8. The dimensions will depend on the thickness of the

material.[5][6] Ensure the surfaces to be joined are clean and free of oxides, grease, or other

contaminants. Mechanical abrasion followed by solvent cleaning is recommended.

Joint Assembly: Align the two substrate halves in a butt joint configuration. A fixture may be

necessary to maintain alignment and a consistent, minimal gap.

Flux Application: Apply a thin, even layer of a suitable flux to the joint area.

Soldering: Heat the assembly uniformly to the solder's working temperature.[7] Apply the

cadmium silver solder, allowing it to flow and fill the joint completely.

Cooling: Allow the soldered specimen to cool to room temperature without being disturbed.

Finishing: Carefully remove any excess solder (fillet) to ensure that the stress during testing

is concentrated on the joint itself. The final dimensions of the gauge section should be

precisely measured.

1.4. Testing Procedure:

Mount the specimen securely in the grips of the Universal Testing Machine, ensuring axial

alignment to prevent bending forces.[4]

Attach an extensometer to the gauge section of the specimen to accurately measure

elongation.

Apply a tensile load at a constant strain rate until the specimen fractures. The strain rate

should be selected based on the material's properties and the specific requirements of the

test.

Record the load and extension data throughout the test.

1.5. Data Analysis:
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Calculate the engineering stress by dividing the applied load by the original cross-sectional

area of the joint.

Calculate the engineering strain by dividing the change in length by the original gauge

length.

Plot the stress-strain curve.

Determine the Ultimate Tensile Strength (the maximum stress reached), the yield strength

(typically at 0.2% offset), and the total elongation at fracture.

Protocol for Lap Shear Testing of Cadmium Silver Solder
Joints
This protocol is adapted from ASTM D1002, originally for adhesively bonded metal specimens,

to evaluate the shear strength of soldered joints.

2.1. Objective: To determine the shear strength of a cadmium silver solder joint between two

metal substrates.

2.2. Materials and Equipment:

Metal plates for substrates (e.g., copper, stainless steel)

Cadmium silver solder alloy

Appropriate soldering flux

Soldering equipment

Universal Testing Machine (UTM) with tensile grips[8]

Calipers or micrometer

2.3. Specimen Preparation:

Substrate Preparation: Prepare two metal plates according to the dimensions specified in

ASTM D1002.[8][9] Typically, these are 1 inch wide. The surfaces to be soldered should be
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thoroughly cleaned.

Joint Assembly: Overlap the two plates to a specified length (e.g., 0.5 inches) and clamp

them in a fixture to maintain alignment and a consistent gap.[9]

Flux and Soldering: Apply flux to the overlap area and heat the assembly to the solder's

working temperature. Apply the cadmium silver solder to create a lap joint.

Cooling and Cleaning: Allow the joint to cool completely before removing it from the fixture.

Clean off any residual flux.

2.4. Testing Procedure:

Secure the ends of the lap shear specimen in the grips of the UTM.[8]

Apply a tensile load at a constant rate of crosshead displacement (e.g., 1.3 mm/min or 0.05

in/min) until the joint fails.[9]

Record the maximum load achieved before failure.

2.5. Data Analysis:

Calculate the shear strength by dividing the maximum load by the bonded area (overlap

length x width).

The result is typically reported in pounds per square inch (psi) or megapascals (MPa).

Protocol for Metallographic Analysis of Solder Joint
Microstructure
3.1. Objective: To examine the microstructure of a cadmium silver solder joint, including the

solder bulk, intermetallic compound (IMC) layers, and the interface with the substrate.

3.2. Materials and Equipment:

Soldered joint sample

Mounting press and mounting compound (e.g., epoxy)
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Grinding and polishing machine with abrasive papers (e.g., silicon carbide) and polishing

cloths

Diamond polishing suspensions or pastes (e.g., 6 µm, 1 µm, 0.25 µm)

Etching solution (e.g., a dilute solution of nitric acid in alcohol)

Optical microscope

Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

capability

3.3. Procedure:

Sectioning: Carefully cut a cross-section through the region of interest in the solder joint

using a low-speed diamond saw to minimize deformation.

Mounting: Mount the sectioned sample in a polymer resin (e.g., epoxy) to facilitate handling

during grinding and polishing. Vacuum impregnation may be used to ensure the resin fills

any voids.

Grinding: Grind the mounted sample using successively finer grades of silicon carbide paper

(e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant. Ensure the surface is flat and

that scratches from the previous step are completely removed before moving to the next

finer grit.

Polishing: Polish the sample on a rotating wheel with cloths and diamond suspensions of

decreasing particle size. A typical sequence would be 6 µm, followed by 1 µm, and a final

polish with 0.25 µm or finer suspension.

Etching: To reveal the microstructure, etch the polished surface with a suitable chemical

etchant. The type of etchant and the etching time will depend on the specific alloy

composition.

Microscopic Examination:
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Optical Microscopy: Examine the etched sample under an optical microscope to observe

the grain structure of the solder, the morphology of the intermetallic compounds, and to

identify any large defects.

Scanning Electron Microscopy (SEM): For higher magnification and detailed analysis, use

an SEM. This will provide detailed images of the IMC layers.

Energy Dispersive X-ray Spectroscopy (EDS): Use EDS to determine the elemental

composition of the different phases observed in the microstructure, confirming the identity

of the IMCs.

Conclusion
Cadmium silver alloys offer significant advantages for high-strength soldering applications

where reliability under mechanical stress and good electrical performance are critical. The

selection of a specific alloy and the soldering process parameters should be carefully

considered based on the application requirements. The experimental protocols provided herein

offer a standardized approach to characterizing the mechanical and microstructural properties

of these solder joints, enabling informed material selection and process optimization. Due to

the hazardous nature of cadmium, all handling and soldering operations must be conducted in

a well-ventilated area with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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